Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 6600-14-2
VCID: VC10811929
InChI: InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3
SMILES: COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Molecular Formula: C14H16BrNO3
Molecular Weight: 326.19 g/mol

Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate

CAS No.: 6600-14-2

VCID: VC10811929

Molecular Formula: C14H16BrNO3

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate - 6600-14-2

Description

Synthesis

The synthesis of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate typically involves multi-step reactions using standard organic chemistry protocols:

  • Formation of the Bromobenzoyl Intermediate:

    • The bromobenzoyl moiety can be introduced via acylation reactions, using 3-bromobenzoic acid or its derivatives.

  • Piperidine Derivatization:

    • The functionalization of the piperidine ring is achieved by reacting with an acyl chloride derivative of 3-bromobenzoic acid.

  • Esterification:

    • The carboxylic acid group on the piperidine ring is esterified using methanol in the presence of an acid catalyst.

This process ensures high yields and purity when optimized for reaction conditions such as temperature, solvent choice, and catalyst concentration.

Pharmaceutical Research

Piperidine derivatives are widely studied for their pharmacological properties. While specific data on Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is limited, compounds with similar structures have been explored for:

  • CNS Activity: Piperidine derivatives often show affinity for neurotransmitter receptors.

  • Anti-inflammatory Effects: Benzoyl-substituted compounds can modulate inflammatory pathways.

Synthetic Intermediates

This compound can serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical development.

Structural Studies

Research on related piperidine derivatives has highlighted their conformational preferences and interactions:

  • Piperidine rings typically adopt a chair conformation stabilized by intramolecular interactions .

  • Substituents on the aromatic ring influence electronic properties and reactivity .

Biological Activity

Although specific biological studies on this compound are unavailable, similar brominated benzoyl-piperidines have shown:

  • Moderate cytotoxic activity against cancer cell lines .

  • Potential as enzyme inhibitors in metabolic pathways .

CAS No. 6600-14-2
Product Name Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
IUPAC Name methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3
Standard InChIKey XPZJVCZMZJHDOQ-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Canonical SMILES COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
PubChem Compound 670325
Last Modified Nov 23 2023

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